molecular formula C15H19N5O B11059748 4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile

4-Amino-5-{[3-(morpholin-4-yl)propyl]amino}benzene-1,2-dicarbonitrile

Cat. No.: B11059748
M. Wt: 285.34 g/mol
InChI Key: XOJVXYYFAMRVCA-UHFFFAOYSA-N
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Description

4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a phenyl ring substituted with amino, cyano, and morpholinopropylamino groups, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where the starting materials are treated with alkyl cyanoacetates under specific conditions to yield the desired cyanoacetamide derivatives . The reaction conditions often involve stirring without solvent at elevated temperatures or using microwave-assisted synthesis to enhance reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions and microwave-assisted synthesis are employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, alcohols.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, amines, and heterocyclic compounds .

Scientific Research Applications

4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s cyano and amino groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • 2-CYANO-4-AMINO-5-(MORPHOLINOMETHYL)PHENYL CYANIDE
  • 4-AMINO-3-CYANO-5-METHOXYCARBONYL-N-ARYLPYRAZOLES
  • 2-CYANO-N-(3-CYANO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHEN-2-YL)ACETAMIDE

Uniqueness: 4-AMINO-2-CYANO-5-[(3-MORPHOLINOPROPYL)AMINO]PHENYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinopropylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

4-amino-5-(3-morpholin-4-ylpropylamino)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H19N5O/c16-10-12-8-14(18)15(9-13(12)11-17)19-2-1-3-20-4-6-21-7-5-20/h8-9,19H,1-7,18H2

InChI Key

XOJVXYYFAMRVCA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C(=C2)C#N)C#N)N

Origin of Product

United States

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